BenchChemオンラインストアへようこそ!

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

kinase inhibitor design RORγt inverse agonist triazolopyridine SAR

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155874-86-3) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core with an 8-chloro and a 6-trifluoromethyl substituent. The scaffold is recognized across medicinal chemistry for its utility in kinase inhibitor design and RORγt inverse agonist programs.

Molecular Formula C7H3ClF3N3
Molecular Weight 221.57 g/mol
Cat. No. B8061601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H3ClF3N3
Molecular Weight221.57 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C=C1C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-6(5)12-3-13-14/h1-3H
InChIKeyJXPYJRMOJOOFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Core Scaffold Overview for Medicinal Chemistry Procurement


8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155874-86-3) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core with an 8-chloro and a 6-trifluoromethyl substituent [1]. The scaffold is recognized across medicinal chemistry for its utility in kinase inhibitor design and RORγt inverse agonist programs [2]. Its computed XLogP3-AA of 2.3 [1] and the electron-withdrawing character of both the chloro and trifluoromethyl groups define its reactivity profile for further functionalization.

Why Generic Substitution of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Fails in Lead Optimization


Substituting 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine with a simple halogenated pyridine or a regioisomeric triazolopyridine (e.g., [4,3-a] series) introduces substantial risk. The [1,5-a] ring fusion geometry dictates a distinct nitrogen atom arrangement, directly impacting hydrogen-bond acceptor count (5) and topological polar surface area (30.2 Ų) [1]. Changes in the chloro position or triazole ring junction can alter the vector of the CF₃ group and the reactivity at C-8. Even within the [1,5-a] series, moving the chloro substituent (e.g., 5-chloro or 7-chloro analogs) eliminates the specific electrophilic site required for structure-activity relationship (SAR)-guided derivatization, rendering generic interchange scientifically unsound without re-validation of the entire synthetic route and biological profile [1].

Quantitative Differentiators of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Against Closest Analogs


Regioisomeric Identity: [1,5-a] vs. [4,3-a] Junction Determines Biological Activity Potential

The [1,2,4]triazolo[1,5-a]pyridine scaffold is the active pharmacophore in multiple lead series, including potent RORγt inverse agonists, whereas the isomeric [1,2,4]triazolo[4,3-a]pyridine scaffold is predominantly absent from the same biological data sets [1][2]. This indicates that the ring junction geometry is a critical determinant of target engagement. The target compound's [1,5-a] junction provides the specific nitrogen atom spatial arrangement required for key hydrogen-bond interactions in kinase and nuclear receptor binding pockets.

kinase inhibitor design RORγt inverse agonist triazolopyridine SAR

Electron-Withdrawing Substituent Synergy: 8-Chloro,6-CF₃ Pattern vs. 6-CF₃-Only or 8-Chloro-Only Analogs

The combination of an 8-chloro substituent (σₘ ≈ 0.37) and a 6-trifluoromethyl group (σₘ ≈ 0.43) imparts a cumulative electron-withdrawing effect on the pyridine ring [1]. The computed XLogP3-AA of 2.3 [2] reflects the balanced lipophilicity from these substituents. In contrast, the des-chloro analog 6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (theoretical XLogP ≈ 1.5 predicted) lacks the chloro handle for further C–C bond formation. The des-trifluoromethyl analog 8-chloro-[1,2,4]triazolo[1,5-a]pyridine (XLogP ≈ 1.0 predicted) shows reduced metabolic stability potential associated with CF₃-containing compounds.

medicinal chemistry building block halogenated heterocycle structure-activity relationship

Commercial Purity Benchmark: 98% Assay vs. Standard 95–97% for Closest Structural Analogs

Vendor-certified purity for the target compound reaches 98% (HPLC) from major suppliers, exceeding the typical 95–97% assay of closely related analogs such as 2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1934633-19-8) . Higher initial purity reduces the burden of pre-use purification for sensitive catalytic reactions.

chemical procurement building block purity synthesis reliability

Hydrogen-Bond Acceptor Profile: Distinct from 2-Amino Congener

The target compound possesses 5 hydrogen-bond acceptor sites (HBA = 5) and 0 hydrogen-bond donor sites (HBD = 0) [1]. This profile differs from the 2-amino derivative (2-amino-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, CAS 1206640-61-0) which has HBD = 2 and HBA = 5 [2]. The absence of HBD in the target compound results in lower topological polar surface area (TPSA = 30.2 Ų) versus the 2-amino analog (TPSA ≈ 56 Ų), predicting superior passive membrane permeability.

medicinal chemistry pharmacophore modeling ADME prediction

C-8 Chlorine Reactivity: Position-Specific Cross-Coupling Advantage Over C-2 or C-5 Chloro Analogs

The chlorine atom at position 8 of the [1,2,4]triazolo[1,5-a]pyridine scaffold is located on the electron-deficient pyridine ring adjacent to the bridgehead nitrogen, activating it for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling [1]. In contrast, the 2-chloro isomer (2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, CAS 1934633-19-8) places chlorine on the triazole ring, which exhibits markedly different oxidative addition rates with Pd(0) catalysts due to altered electron density distribution [1].

palladium-catalyzed coupling Suzuki-Miyaura reaction Buchwald-Hartwig amination

Validated Application Scenarios for 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine


Kinase Inhibitor Core Scaffold Derivatization

Used as a core building block for synthesizing [1,2,4]triazolo[1,5-a]pyridine-based kinase inhibitors. The C-8 chlorine enables Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl or amino diversity elements, while the 6-CF₃ group enhances metabolic stability. This scaffold has produced VEGFR2 inhibitors with slow dissociation kinetics [1]. The 98% commercial purity supports reliable reaction stoichiometry in multi-step parallel synthesis.

RORγt Inverse Agonist Lead Optimization

Employed as the central scaffold in structure-activity relationship studies for RORγt inverse agonists, where the [1,5-a] junction is essential for target engagement. The target compound's zero HBD count and moderate TPSA (30.2 Ų) [2] support oral bioavailability optimization, as demonstrated in the discovery of nanomolar RORγt inverse agonists [3].

Agrochemical Intermediate Development

The electron-deficient triazolopyridine core with dual halogen/CF₃ substitution serves as an intermediate for developing novel agrochemicals. The XLogP of 2.3 [2] falls within the optimal range for foliar uptake, and the chloro handle allows late-stage diversification for screening programs targeting fungal or insecticidal activity.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 221.57 Da and zero hydrogen bond donors [2], this compound meets the Rule-of-Three criteria for fragment libraries. The combination of a rigid bicyclic core and two orthogonal synthetic handles (C-8 chloro for coupling; potential C-2 functionalization) enables fragment growth strategies.

Quote Request

Request a Quote for 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.